Cas no 1021223-36-8 (8-(2-fluorobenzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione)
![8-(2-fluorobenzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione structure](https://ja.kuujia.com/scimg/cas/1021223-36-8x500.png)
8-(2-fluorobenzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 8-(2-fluorophenyl)sulfonyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 8-(2-fluorobenzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
- F5049-0191
- VU0632552-1
- 1021223-36-8
- 8-((2-fluorophenyl)sulfonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- AKOS024493611
-
- インチ: 1S/C21H22FN3O4S/c1-15-6-8-16(9-7-15)14-25-19(26)21(23-20(25)27)10-12-24(13-11-21)30(28,29)18-5-3-2-4-17(18)22/h2-9H,10-14H2,1H3,(H,23,27)
- InChIKey: ZYDICTWHYRQPCR-UHFFFAOYSA-N
- ほほえんだ: N1C2(CCN(S(C3=CC=CC=C3F)(=O)=O)CC2)C(=O)N(CC2=CC=C(C)C=C2)C1=O
計算された属性
- せいみつぶんしりょう: 431.13150553g/mol
- どういたいしつりょう: 431.13150553g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 768
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
8-(2-fluorobenzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5049-0191-5μmol |
8-(2-fluorobenzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021223-36-8 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5049-0191-15mg |
8-(2-fluorobenzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021223-36-8 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5049-0191-25mg |
8-(2-fluorobenzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021223-36-8 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5049-0191-20μmol |
8-(2-fluorobenzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021223-36-8 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5049-0191-10mg |
8-(2-fluorobenzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021223-36-8 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5049-0191-20mg |
8-(2-fluorobenzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021223-36-8 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5049-0191-10μmol |
8-(2-fluorobenzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021223-36-8 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5049-0191-1mg |
8-(2-fluorobenzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021223-36-8 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5049-0191-5mg |
8-(2-fluorobenzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021223-36-8 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5049-0191-4mg |
8-(2-fluorobenzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021223-36-8 | 4mg |
$66.0 | 2023-09-10 |
8-(2-fluorobenzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione 関連文献
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
8-(2-fluorobenzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dioneに関する追加情報
Comprehensive Analysis of 8-(2-fluorobenzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS No. 1021223-36-8)
The compound 8-(2-fluorobenzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS No. 1021223-36-8) is a structurally unique spirocyclic derivative with potential applications in pharmaceutical research and drug development. Its molecular architecture features a 1,3,8-triazaspiro[4.5]decane core, which is functionalized with a 2-fluorobenzenesulfonyl group and a 4-methylphenylmethyl substituent. This combination of moieties makes it an intriguing candidate for studying enzyme inhibition and receptor modulation, particularly in the context of neurological and metabolic disorders.
Recent trends in drug discovery highlight the growing interest in spirocyclic compounds due to their three-dimensional complexity and ability to interact with biological targets in a selective manner. The presence of the fluorobenzenesulfonyl group in this compound suggests potential kinase inhibition properties, a hot topic in oncology and autoimmune disease research. Researchers are increasingly focusing on such sulfonamide derivatives for their role in modulating protein-protein interactions, a key area in precision medicine.
From a synthetic chemistry perspective, the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold offers multiple sites for further derivatization, making it a versatile building block in medicinal chemistry. The fluorine atom incorporated in the benzenesulfonyl group is particularly noteworthy, as fluorinated compounds often exhibit enhanced metabolic stability and membrane permeability—properties highly sought after in CNS drug development. This aligns with current industry demands for compounds with improved blood-brain barrier penetration capabilities.
The 4-methylphenylmethyl substituent introduces interesting lipophilicity considerations, which could influence the compound's pharmacokinetic profile. In the era of computational drug design, such structural features are frequently analyzed using molecular docking simulations and QSAR modeling to predict biological activity. These computational approaches have become indispensable tools in modern hit-to-lead optimization processes, significantly reducing development timelines.
Analytical characterization of 1021223-36-8 typically involves advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography to confirm its structural integrity. The compound's purity is crucial for biological evaluations, especially when screening against GPCR targets or ion channels, which are currently among the most investigated target classes in neuropharmacology. Quality control measures must adhere to strict ICH guidelines to ensure reproducible results in preclinical studies.
In the context of green chemistry initiatives, synthetic routes to 8-(2-fluorobenzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione are being optimized to minimize environmental impact. This includes exploring catalytic methods and biocatalytic transformations, reflecting the pharmaceutical industry's commitment to sustainable manufacturing practices. Such approaches not only reduce waste but may also improve the compound's process efficiency and scalability.
The potential therapeutic applications of this compound are being explored in various in vitro and in vivo models, particularly in areas addressing neurodegenerative diseases and metabolic syndrome. Its spirocyclic architecture may confer advantages in terms of target selectivity and reduced off-target effects, which are critical considerations in the development of next-generation therapeutics. These properties make it a compelling subject for patent literature and academic research publications.
Stability studies of CAS 1021223-36-8 under various pH conditions and temperature ranges are essential for formulating potential drug products. The compound's solid-state properties, including polymorphism and hygroscopicity, significantly influence its drugability and must be thoroughly characterized during preformulation stages. Such investigations are particularly relevant given the increasing emphasis on oral bioavailability in small molecule drug development.
From an intellectual property perspective, novel derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione continue to attract attention in pharmaceutical patents, with particular interest in their applications for central nervous system disorders. The incorporation of the fluorobenzenesulfonyl moiety represents a strategic approach to enhancing target engagement while maintaining favorable ADME properties. This balance is crucial for advancing compounds through clinical trials and ultimately to market.
In conclusion, 8-(2-fluorobenzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione represents an important structural class in contemporary drug discovery. Its unique combination of spirocyclic core, fluorinated aromatic, and alkyl substituents offers multiple avenues for therapeutic exploration. As research continues to unravel its full potential, this compound may contribute significantly to addressing unmet medical needs through innovative small molecule therapies.
1021223-36-8 (8-(2-fluorobenzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione) 関連製品
- 1218217-91-4(methyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate)
- 1182895-47-1(2-(2,2-Difluoroethylamino)acetamide)
- 497246-99-8(1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine)
- 1806549-40-5(Ethyl 6-hydroxy-3-(trifluoromethyl)picolinate)
- 1203569-29-2(2-Hydroxy-3-nitro-4-phenylpyridine)
- 2004090-85-9(3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide)
- 1417567-87-3(3,5-difluoro-4-(trifluoromethyl)phenylmethanol)
- 1415719-21-9(Methyl 2-(4-acetylphenoxy)isonicotinate)
- 2228863-62-3(3-(5-bromo-2-fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine)
- 1215596-09-0(Tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate)